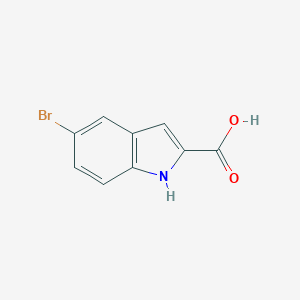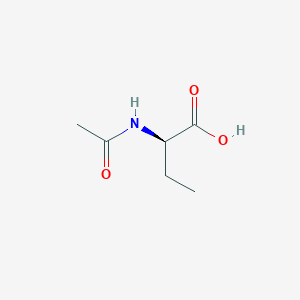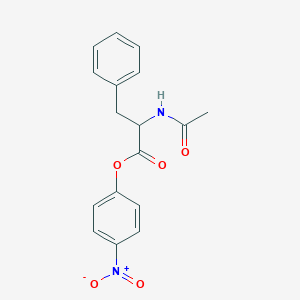
5-Bromoindole-2-carboxylic acid
Descripción general
Descripción
5-Bromoindole-2-carboxylic acid is a heterocyclic building block used to synthesize a variety of biochemical compounds . It has been used in the discovery of indole inhibitors of MMP-13 and the synthesis of indolyl ethanones useful as indoleamine 2,3-dioxygenase inhibitors .
Synthesis Analysis
A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . Various physical and spectroscopic methods were used to determine the structure of the novel 5-bromoindole hydrazone derivatives .Molecular Structure Analysis
The molecular structure of 5-bromoindole-2-carboxylic acid was determined using various physical (color, melting point, etc.) and spectroscopic (IR, 1 H NMR, 13 C NMR, and MS) methods .Chemical Reactions Analysis
The 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . The new derivative compound 3e achieved the lowest IC 50 .Physical And Chemical Properties Analysis
5-Bromoindole-2-carboxylic acid has a molecular weight of 240.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 .Aplicaciones Científicas De Investigación
Discovery of Indole Inhibitors of MMP-13
5-Bromoindole-2-carboxylic acid has been used as a reactant in the discovery of indole inhibitors of MMP-13 . MMP-13 (Matrix Metalloproteinase-13) is an enzyme that plays a crucial role in the degradation of extracellular matrix components, and its overexpression has been linked to various pathological conditions, including arthritic diseases .
Synthesis of Indolyl Ethanones as Indoleamine 2,3-Dioxygenase Inhibitors
This compound has also been involved in the synthesis of indolyl ethanones as inhibitors of indoleamine 2,3-dioxygenase . Indoleamine 2,3-dioxygenase is an enzyme that catalyzes the degradation of tryptophan, an essential amino acid, and plays a significant role in immune response. Inhibitors of this enzyme are being explored for their potential in cancer immunotherapy .
Preparation of cis-Diaminocyclohexane Derivatives as Factor Xa Inhibitors
5-Bromoindole-2-carboxylic acid has been used in the preparation of cis-diaminocyclohexane derivatives for use as factor Xa inhibitors . Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibitors are used as anticoagulants to prevent and treat thromboembolic diseases .
Mecanismo De Acción
Target of Action
5-Bromoindole-2-carboxylic acid and its hydrazone derivatives have been studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase (RTK) in vascular endothelial cells and is thought to be the primary signaling VEGFR . It plays a crucial role in angiogenesis, a process necessary for tumor growth and metastasis .
Mode of Action
A molecular docking study revealed that 5-bromoindole-2-carboxylic acid hydrazone derivatives had the best binding energies against the VEGFR TK domain . This suggests that these compounds interact with the VEGFR TK domain, inhibiting its activity and thus disrupting the signaling pathway .
Biochemical Pathways
The inhibition of VEGFR-2 TK activity by 5-bromoindole-2-carboxylic acid derivatives affects the angiogenesis pathway . Angiogenesis is greatly influenced by vascular endothelial growth factors (VEGFs), which have a high affinity for VEGFRs . By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, which is crucial for cancer growth and metastasis .
Pharmacokinetics
The newly synthesized 5-bromoindole-2-carboxylic acid hydrazone derivatives displayed adequate absorption levels .
Result of Action
The novel indole hydrazone derivatives inhibited cell proliferation in three human cancer cell lines tested . The derivative 5-bromo-N’-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) was the most potent against Hep G2 hepatocellular carcinoma cells . Compound 5BDBIC inhibited VEGFR-2 TK activity leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAULOOYNCJDPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291139 | |
| Record name | 5-Bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoindole-2-carboxylic acid | |
CAS RN |
7254-19-5 | |
| Record name | 7254-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with EGFR and what are the downstream effects?
A1: Molecular docking studies suggest that 5-bromoindole-2-carboxylic acid derivatives bind to the tyrosine kinase domain of EGFR. [, ] This binding is thought to inhibit EGFR's kinase activity, preventing downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. [] Specifically, compound 3a has been shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. []
Q2: What is the structural characterization of these compounds?
A2: While specific details might vary depending on the derivative, all compounds are based on the 5-bromoindole-2-carboxylic acid scaffold. This scaffold is further modified with various substituents, such as carbothioamide, oxadiazole, tetrahydro pyridazine-3,6-dione, and triazole groups. [] Structural characterization has been performed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass Spectrometry. []
Q3: What do we know about the structure-activity relationship (SAR) of these compounds?
A3: Research has shown that different substituents on the 5-bromoindole-2-carboxylic acid scaffold significantly influence the binding affinity towards EGFR tyrosine kinase and consequently, their anti-proliferative activity. [] Compounds 3a, 3b, 3f, and 7 exhibited strong binding energies to the EGFR tyrosine kinase domain in silico. [] Among these, compound 3a emerged as a potent inhibitor, demonstrating significant anti-cancer activity against various cancer cell lines (HepG2, A549, and MCF-7). []
Q4: What is the in vitro and in vivo efficacy of these compounds?
A4: In vitro studies using human cancer cell lines (HepG2, A549, and MCF-7) showed that these novel indole derivatives, particularly compound 3a, effectively inhibited cell growth. [] This anti-proliferative effect is attributed to the inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. [] Further in vivo studies are needed to validate these findings and assess their efficacy in animal models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















